A Technical Guide to the Discovery and Synthesis of BMS-986142: A Reversible BTK Inhibitor
A Technical Guide to the Discovery and Synthesis of BMS-986142: A Reversible BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986142 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell and myeloid cell signaling pathways.[1][2] Its development marked a significant advancement in the pursuit of non-covalent BTK inhibitors for the treatment of autoimmune diseases. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of BMS-986142. Detailed experimental protocols and comprehensive quantitative data are presented to support researchers in the field of drug discovery and development.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of the B-cell receptor (BCR) and Fc receptors (FcR).[3] Consequently, BTK has emerged as a key therapeutic target for a range of B-cell malignancies and autoimmune disorders. BMS-986142 was developed as a reversible inhibitor of BTK, offering a distinct profile from the first-generation covalent inhibitors.[1][2] This molecule was specifically designed to exhibit high potency and selectivity, with the goal of providing a favorable safety and efficacy profile for the long-term treatment of chronic autoimmune conditions such as rheumatoid arthritis.[1][2][4]
Mechanism of Action: Targeting BTK in Immune Signaling
BMS-986142 exerts its therapeutic effect by reversibly binding to the active site of BTK, thereby inhibiting its kinase activity. This action disrupts downstream signaling cascades that are essential for B-cell proliferation, differentiation, and survival, as well as the activation of myeloid cells.
B-Cell Receptor (BCR) Signaling Pathway
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to B-cell activation. BTK is a critical component of this pathway, responsible for phosphorylating phospholipase C gamma 2 (PLCγ2). The inhibition of BTK by BMS-986142 blocks this phosphorylation event, thereby attenuating B-cell activation.
Fc Receptor (FcR) Signaling Pathway
BTK is also a key mediator in the signaling pathways of Fc-gamma receptors (FcγR) on myeloid cells such as macrophages and monocytes. By inhibiting BTK, BMS-986142 can suppress the release of pro-inflammatory cytokines and reduce antibody-dependent cellular cytotoxicity, which are important in the pathogenesis of autoimmune diseases.
Discovery and Synthesis Pathway
The discovery of BMS-986142 was the result of extensive structure-activity relationship (SAR) studies aimed at developing a potent and selective reversible BTK inhibitor. The synthesis is a multi-step process involving the construction of the core tetrahydrocarbazole scaffold followed by the introduction of the quinazolinone and carboxamide moieties. The detailed synthesis is described in Watterson et al., J. Med. Chem. 2016, 59, 19, 9173–9200.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for BMS-986142.
Table 1: In Vitro Potency and Selectivity of BMS-986142
| Target/Assay | IC50 (nM) | Reference |
| BTK (enzymatic assay) | 0.5 | [1][2][5] |
| TEC | 10 | [2][5] |
| ITK | 15 | [5] |
| BLK | 23 | [5] |
| TXK | 28 | [5] |
| BMX | 32 | [5] |
| LCK | 71 | [5] |
| SRC | 1100 | [5] |
| Ramos B-cell Ca2+ flux | 9 | [5] |
| Human Whole Blood CD69 Expression | 90 | [6] |
| PBMC TNF-α Production | 3 | [1] |
| PBMC IL-6 Production | 4 | [1] |
Table 2: In Vivo Efficacy of BMS-986142 in Murine Models of Rheumatoid Arthritis
| Model | Dosing & Administration | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) - preventative | 4, 10, 30 mg/kg, PO, QD | Dose-dependent reductions in clinical scores of 26%, 43%, and 79%, respectively.[2][5] | [2][5] |
| CIA - therapeutic | 2, 4, 25 mg/kg, PO, QD | Dose-dependent reductions in clinical scores of 17%, 37%, and 67%, respectively.[2][5] | [2][5] |
| CIA - combination with Methotrexate (MTX) | 4 mg/kg with MTX | 53% reduction in inflammation and bone resorption compared to 24% (MTX alone) and 10% (BMS-986142 alone).[2][5] | [2][5] |
| Collagen Antibody-Induced Arthritis (CAIA) - prophylactic | 5, 20 mg/kg, PO, QD | 72% reduction in clinical scores at 5 mg/kg; >90% inhibition at 20 mg/kg.[1] | [1] |
Experimental Protocols
BTK Enzymatic Assay
-
Objective: To determine the in vitro potency of BMS-986142 against recombinant human BTK.
-
Procedure:
-
Human recombinant BTK (0.6 nM, His-tagged) is incubated at room temperature with a fluoresceinated peptide substrate (1.5 µM) and ATP (20 µM) in an assay buffer (20 mM HEPES, 10 mM MgCl₂, 0.015% Brij-35, and 4 mM dithiothreitol).[1]
-
BMS-986142 is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization).
-
IC50 values are calculated from the dose-response curves.
-
Ramos B-cell Calcium Flux Assay
-
Objective: To assess the functional inhibition of BCR signaling in a human B-cell line.
-
Procedure:
-
Ramos B-cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are pre-incubated with varying concentrations of BMS-986142.
-
BCR signaling is stimulated by the addition of anti-IgM.
-
Changes in intracellular calcium concentration are measured using a fluorometer.
-
IC50 values are determined based on the inhibition of the calcium flux.
-
Collagen-Induced Arthritis (CIA) in Mice
-
Objective: To evaluate the in vivo efficacy of BMS-986142 in a mouse model of rheumatoid arthritis.
-
Procedure (Preventative Model):
-
Male DBA/1 mice are immunized with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) at the base of the tail.
-
A booster immunization is given 21 days later.
-
Oral administration of BMS-986142 or vehicle is initiated at the time of the first immunization and continued daily.
-
The development and severity of arthritis are monitored by scoring paw inflammation.
-
At the end of the study, paws may be collected for histological analysis of joint damage.
-
Conclusion
BMS-986142 is a well-characterized, potent, and selective reversible inhibitor of BTK with demonstrated preclinical efficacy in models of autoimmune disease. Its discovery and development have provided valuable insights into the therapeutic potential of targeting BTK with non-covalent inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of immunology and drug discovery. Although clinical development for rheumatoid arthritis was discontinued due to a lack of efficacy in a Phase 2 trial, the compound remains an important tool for preclinical research into the role of BTK in various disease states.[4]
References
- 1. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 2. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS-986142 (CAS 1643368-58-4) | Abcam [abcam.com]
